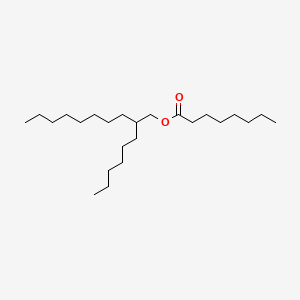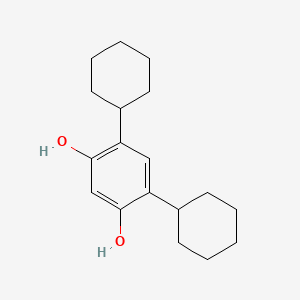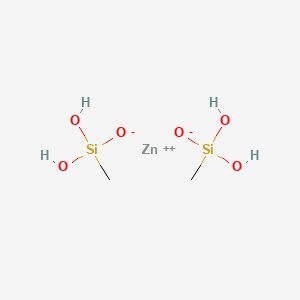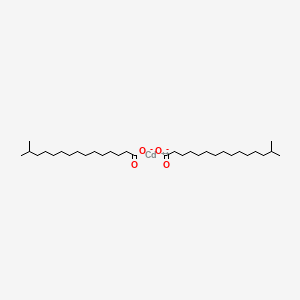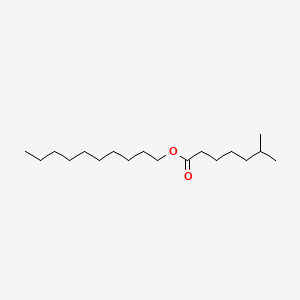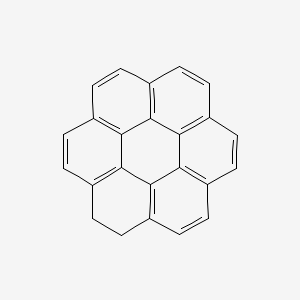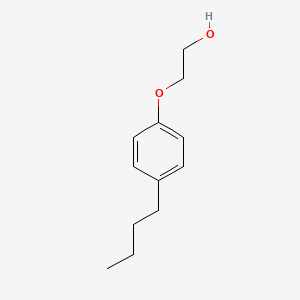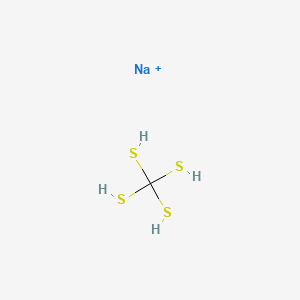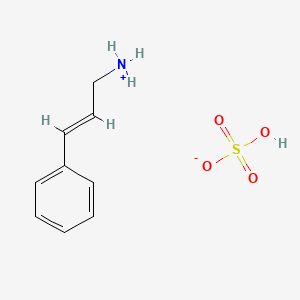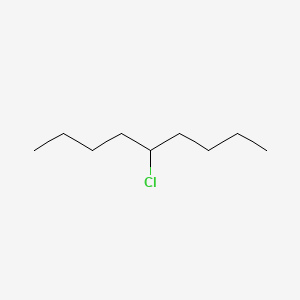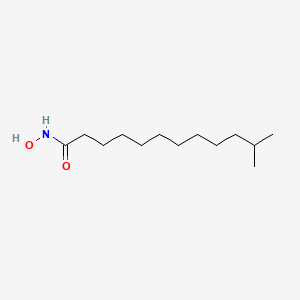![molecular formula C21H44O2 B12650643 1-[(3,7-Dimethyloctyl)oxy]-1-methoxydecane CAS No. 93894-26-9](/img/structure/B12650643.png)
1-[(3,7-Dimethyloctyl)oxy]-1-methoxydecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(3,7-Dimethyloctyl)oxy]-1-methoxydecane is an organic compound with the molecular formula C17H36O2. It is known for its unique structural properties, which include a long alkyl chain and ether functionalities. This compound is often used in various chemical and industrial applications due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3,7-Dimethyloctyl)oxy]-1-methoxydecane typically involves the reaction of 3,7-dimethyloctanol with methoxydecane under specific conditions. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the etherification process. The reaction mixture is heated to a temperature of around 100-120°C and stirred for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as distillation and chromatography, further ensures the quality of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(3,7-Dimethyloctyl)oxy]-1-methoxydecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ether functionalities to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ether group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted ethers depending on the nucleophile used.
Applications De Recherche Scientifique
1-[(3,7-Dimethyloctyl)oxy]-1-methoxydecane has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of membrane dynamics due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the formulation of lubricants and surfactants.
Mécanisme D'action
The mechanism of action of 1-[(3,7-Dimethyloctyl)oxy]-1-methoxydecane involves its interaction with various molecular targets. Its amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is particularly useful in drug delivery, where the compound can enhance the absorption of therapeutic agents.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-[(3,7-Dimethyloctyl)oxy]-4-methoxybenzene
- 4-[(3,7-Dimethyloctyl)oxy]-1-methoxy-2-vinylbenzene
Uniqueness
1-[(3,7-Dimethyloctyl)oxy]-1-methoxydecane stands out due to its specific structural configuration, which imparts unique physicochemical properties. Its long alkyl chain and ether functionalities make it highly versatile in various applications, from organic synthesis to industrial formulations.
Propriétés
Numéro CAS |
93894-26-9 |
|---|---|
Formule moléculaire |
C21H44O2 |
Poids moléculaire |
328.6 g/mol |
Nom IUPAC |
1-(3,7-dimethyloctoxy)-1-methoxydecane |
InChI |
InChI=1S/C21H44O2/c1-6-7-8-9-10-11-12-16-21(22-5)23-18-17-20(4)15-13-14-19(2)3/h19-21H,6-18H2,1-5H3 |
Clé InChI |
DKWLTGSORMOOAT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC(OC)OCCC(C)CCCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


